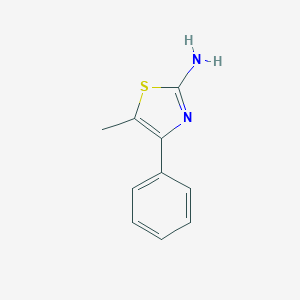

![molecular formula C9H9NS B147675 2,4-Dimethylbenzo[d]thiazole CAS No. 5262-63-5](/img/structure/B147675.png)

2,4-Dimethylbenzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

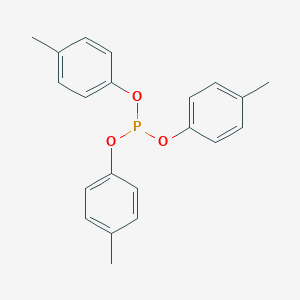

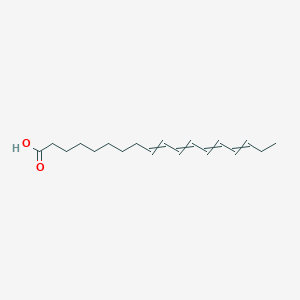

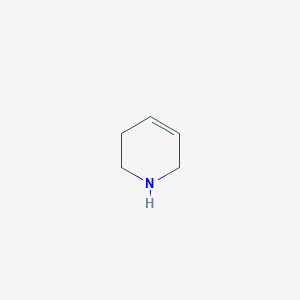

2,4-Dimethylbenzo[d]thiazole is a chemical compound with the molecular formula C9H9NS . It has a molecular weight of 163.24 .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzo[d]thiazole consists of a benzene ring fused with a thiazole ring. The thiazole ring contains sulfur and nitrogen atoms . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 259.4±9.0 °C at 760 mmHg, and a flash point of 112.7±7.6 °C .

Physical And Chemical Properties Analysis

2,4-Dimethylbenzo[d]thiazole is a solid or liquid at normal temperatures . It has a molecular weight of 163.24 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 259.4±9.0 °C at 760 mmHg, and a flash point of 112.7±7.6 °C .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2,4-Dimethylbenzo[d]thiazole derivatives have been studied for their potential as antibacterial agents. The structural presence of the thiazole ring is known to contribute significantly to the antibacterial properties. Researchers have synthesized various compounds with the thiazole ring and evaluated their effectiveness against different bacterial strains. The substituents on the thiazole ring, particularly at the 2,4- positions, can greatly influence the antibacterial outcomes .

Antifungal Applications

Similar to their antibacterial properties, thiazole derivatives also exhibit antifungal activities. These compounds can be designed to target specific fungal organisms, providing a pathway for the development of new antifungal drugs. The versatility in chemical modifications at the 2,4- positions allows for the optimization of antifungal efficacy .

Anti-Inflammatory Properties

The anti-inflammatory properties of 2,4-Dimethylbenzo[d]thiazole make it a candidate for the development of new anti-inflammatory medications. The compound’s ability to modulate biological pathways that lead to inflammation has been a subject of interest in pharmacological research, aiming to treat conditions like arthritis and other inflammatory disorders .

Antitumor and Anticancer Potential

Thiazole derivatives, including 2,4-Dimethylbenzo[d]thiazole, have shown promise in antitumor and anticancer research. Their ability to interfere with the proliferation of cancer cells and induce apoptosis makes them valuable in the search for novel cancer therapies. The thiazole ring’s interaction with cellular targets is crucial for its antitumor effects .

Antidiabetic Activity

Research has indicated that thiazole compounds may play a role in managing diabetes. The structural features of these molecules, particularly when substituted at the 2,4- positions, can influence their interaction with biological targets involved in glucose metabolism, offering a potential route for antidiabetic drug development .

Antiviral and Antioxidant Effects

2,4-Dimethylbenzo[d]thiazole has been explored for its antiviral and antioxidant properties. The compound’s ability to neutralize free radicals and inhibit viral replication is of significant interest in the treatment of viral infections and in the prevention of oxidative stress-related diseases .

Safety And Hazards

The safety information for 2,4-Dimethylbenzo[d]thiazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

2,4-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXVIGPUOXPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476644 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzo[d]thiazole | |

CAS RN |

5262-63-5 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.